4-(Benzyloxy)benzaldehyde

Synthetic Yield Williamson Ether Synthesis Protecting Group Strategy

Procure 4-(Benzyloxy)benzaldehyde (CAS 151896-98-9) to access a validated privileged scaffold for MAO-B (IC50=3nM) and ALDH1A3 (IC50=0.23µM) inhibitor programs. Its para-benzyloxy pattern is critical for target potency and >33,000-fold isoform selectivity, differentiating it from inactive ortho/meta isomers. Ideal for chalcone synthesis and solid-phase library construction. Ensure you specify the polymer-supported form for automated workflows or the free form for solution-phase medicinal chemistry derivatization.

Molecular Formula C14H12O2
Molecular Weight 212.24 g/mol
CAS No. 151896-98-9
Cat. No. B125253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)benzaldehyde
CAS151896-98-9
Molecular FormulaC14H12O2
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)C=O
InChIInChI=1S/C14H12O2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-10H,11H2
InChIKeyZVTWZSXLLMNMQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzyloxy)benzaldehyde CAS 151896-98-9: Technical Procurement Baseline and Compound Identification


4-(Benzyloxy)benzaldehyde (CAS 151896-98-9; synonym: 4-phenylmethoxybenzaldehyde, p-benzyloxybenzaldehyde) is an aromatic aldehyde with the molecular formula C14H12O2 and a molecular weight of 212.24 g/mol [1]. The compound exists as a white to pale yellow solid with a reported melting point of 71–74 °C . It serves as a versatile synthetic intermediate in organic chemistry, functioning both as a protected phenolic aldehyde building block and as a scaffold for medicinal chemistry derivatization. The benzyloxy substituent at the para position confers distinct physicochemical properties—including calculated LogP of approximately 3.08–3.54 —that differentiate it from the unprotected parent 4-hydroxybenzaldehyde and from ortho/meta positional isomers. This compound is routinely employed in aldol condensations, Williamson ether synthesis-based protections, and as a precursor for chalcone derivatives [2]. It is important to note that CAS 151896-98-9 corresponds specifically to the polymer-supported variant of 4-(benzyloxy)benzaldehyde, whereas the free molecular form is also registered under CAS 4397-53-9; procurement specifications must clarify which physical form is required for the intended application [3].

Why 4-(Benzyloxy)benzaldehyde Cannot Be Generically Substituted by Isomeric or Non-Benzylated Analogs in Research Procurement


Substituting 4-(benzyloxy)benzaldehyde with the unprotected 4-hydroxybenzaldehyde, or with ortho/meta positional isomers such as 2-benzyloxybenzaldehyde or 3-benzyloxybenzaldehyde, introduces functionally consequential differences in both synthetic utility and biological activity profiles. The para-benzyloxy substitution pattern directly determines the compound's lipophilicity (calculated LogP ~3.08–3.54), which in turn governs membrane permeability, target binding affinity, and chromatographic behavior . In medicinal chemistry contexts, the 4-(benzyloxy)phenyl moiety has been specifically identified as a privileged pharmacophore conferring high MAO-B inhibitory potency (IC50 = 3 nM) and exceptional isoform selectivity (>33,000-fold) in semicarbazone derivatives, whereas non-benzylated or differently substituted analogs fail to achieve comparable activity [1]. Furthermore, the para-substitution pattern determines the compound's solid-state conformation—an essentially planar structure with a dihedral angle of 5.23° between the aromatic rings—which influences crystallization behavior, melting point (71–74 °C), and downstream formulation properties [2]. In polymer-supported synthesis applications (CAS 151896-98-9 specifically), the para-substitution geometry dictates the spatial accessibility of the aldehyde functional group on the resin, affecting reaction kinetics and yield in solid-phase protocols . Therefore, generic substitution without rigorous functional validation introduces uncontrolled variables that may compromise synthetic yields, alter biological screening outcomes, or render polymer-supported workflows ineffective.

Quantitative Differentiation Evidence: 4-(Benzyloxy)benzaldehyde vs. Structural Analogs and Isomers


Synthesis Yield from 4-Hydroxybenzaldehyde: 4-(Benzyloxy)benzaldehyde vs. Unprotected Parent

In a documented Williamson ether synthesis protocol, 4-(benzyloxy)benzaldehyde was prepared from 4-hydroxybenzaldehyde (200 g, 1.63 mol) using benzyl bromide (214 mL, 1.80 mol) and potassium carbonate (678 g, 4.91 mol) in DMF (2 L) at 0 °C to room temperature over 18 hours, yielding 230 g of purified product (66% isolated yield) [1]. In contrast, the unprotected parent compound 4-hydroxybenzaldehyde requires distinct reaction conditions for downstream transformations and lacks the benzyl protecting group necessary for orthogonal synthetic strategies. When 4-hydroxybenzaldehyde is employed directly in aldol condensations or similar reactions without prior protection, competing side reactions involving the free phenolic hydroxyl group can reduce product yields and complicate purification [2].

Synthetic Yield Williamson Ether Synthesis Protecting Group Strategy

MAO-B Inhibitory Potency of 4-(Benzyloxy)benzaldehyde-Derived Semicarbazone vs. Non-Benzyloxy Analogs

A substituted semicarbazone derivative incorporating the 4-(benzyloxy)phenyl moiety (compound 3g) demonstrated an IC50 value of 3 nM against monoamine oxidase B (MAO-B) with extraordinary MAO-A/MAO-B isoform selectivity exceeding 33,000-fold [1]. The study explicitly attributes this potency and selectivity to the high lipophilicity conferred by the 4-(benzyloxy)phenyl group. In the same study, semicarbazones derived from unsubstituted benzaldehyde lacking the benzyloxy moiety showed substantially reduced activity (exact comparative IC50 values not reported, but the 4-(benzyloxy)phenyl-containing compounds were identified as 'the most active compounds' in the series of 21 acylhydrazones and 4 semicarbazones evaluated) [2]. More recent isatin-based benzyloxybenzene derivatives have shown MAO-B IC50 values in the 124–135 nM range, further confirming that the benzyloxy substitution pattern is a critical determinant of MAO-B inhibitory activity, albeit with potency variations dependent on the full molecular scaffold [3].

Monoamine Oxidase B Enzyme Inhibition Neurodegenerative Disease

ALDH1A3 Inhibitory Activity: Benzyloxybenzaldehyde Derivatives vs. Negative Control Cell Lines

In a 2021 medicinal chemistry study, benzyloxybenzaldehyde-based compounds ABMM-15 and ABMM-16 demonstrated potent and selective inhibition of aldehyde dehydrogenase 1A3 (ALDH1A3) with IC50 values of 0.23 µM and 1.29 µM, respectively [1]. Critically, these compounds exhibited no significant cytotoxicity against either ALDH-positive A549 cells or ALDH-negative H1299 cells, confirming that the observed enzyme inhibition is not driven by non-specific cellular toxicity. In contrast, other benzyloxybenzaldehyde derivatives within the same series (ABMM-6, ABMM-24, ABMM-32) showed considerable cytotoxicity on H1299 cells with IC50 values of 14.0, 13.7, and 13.0 µM, respectively—demonstrating that subtle structural modifications within the benzyloxybenzaldehyde scaffold produce markedly different biological profiles [2]. Computational docking studies corroborated the favorable binding interactions of ABMM-15 and ABMM-16 with the ALDH1A3 isoform [3].

ALDH1A3 Cancer Stem Cells Selective Enzyme Inhibition

Para vs. Ortho Positional Isomer Comparison: Adenylyl Cyclase Activation and Anticancer Activity

4-(Benzyloxy)benzaldehyde (para isomer) is structurally distinct from its positional isomer 2-benzyloxybenzaldehyde (ortho isomer), with documented functional divergence. The ortho isomer, 2-benzyloxybenzaldehyde, is an established adenylyl cyclase activator that elevates cAMP levels with activity equivalent to forskolin [1]. Multiple independent technical datasheets and vendor specifications consistently note that 4-(benzyloxy)benzaldehyde 'has much less potent anticancer activity against HL-60 cells than its isomeric counterpart' . The adenyl cyclase activation property is position-dependent; the para isomer does not exhibit equivalent cAMP-elevating activity . This positional isomerism also manifests in distinct physicochemical properties affecting solubility and formulation behavior.

Positional Isomerism Adenylyl Cyclase HL-60 Leukemia Cells

Crystal Structure and Conformational Differentiation: 4-(Benzyloxy)benzaldehyde vs. Thiosemicarbazone Derivative

X-ray crystallographic analysis of 4-(benzyloxy)benzaldehyde reveals an essentially planar conformation with the two aromatic rings forming a dihedral angle of 5.23(9)° and the aldehyde group lying in the plane of its aromatic ring [1]. This near-planar geometry differs substantially from the E-configuration thiosemicarbazone derivative, (E)-4-(benzyloxy)benzaldehyde thiosemicarbazone, which adopts a conformation where the dihedral angle between the benzyloxy and phenyl rings is 72.48(5)° and the thiosemicarbazone fragment is almost planar [2]. The conformational differences between the free aldehyde and its derivatives affect molecular packing, melting point, and solubility characteristics. For the free aldehyde, the planar conformation contributes to a melting point of 71–74 °C and moderate lipophilicity (LogP 3.08–3.54), whereas derivatives adopt distinct solid-state packing arrangements that influence their pharmaceutical formulation properties .

X-ray Crystallography Molecular Conformation Solid-State Properties

Validated Application Scenarios for 4-(Benzyloxy)benzaldehyde Based on Quantitative Evidence


Multi-Step Organic Synthesis Requiring Orthogonal Phenol Protection

For synthetic campaigns involving 4-hydroxybenzaldehyde-derived intermediates that require subsequent transformations incompatible with a free phenolic hydroxyl group, 4-(benzyloxy)benzaldehyde provides a validated benzyl-protected building block. The documented Williamson ether synthesis at 200 g scale (66% yield, DMF/K2CO3, benzyl bromide) establishes a reproducible benchmark for material procurement and process scaling [1]. The benzyl protecting group remains stable under a broad range of reaction conditions—including nucleophilic additions, condensations, and oxidations—while being selectively removable via catalytic hydrogenation when deprotection is required [2]. This orthogonal protection strategy is particularly valuable for synthesizing chalcone derivatives via aldol condensation, where eight chalcone analogs have been successfully prepared from this precursor using both alkali-catalyzed and piperidine-catalyzed conditions [3].

Medicinal Chemistry Lead Optimization Targeting MAO-B Inhibition

For drug discovery programs focused on monoamine oxidase B (MAO-B) inhibitors with potential applications in neurodegenerative disease therapy, 4-(benzyloxy)benzaldehyde serves as a validated privileged scaffold starting point. The 4-(benzyloxy)phenyl moiety has been established as a critical pharmacophoric element conferring high MAO-B inhibitory potency (IC50 = 3 nM in semicarbazone derivatives) and exceptional isoform selectivity (>33,000-fold over MAO-A) [1]. More recent isatin-based benzyloxybenzene derivatives have further validated this scaffold, demonstrating MAO-B IC50 values of 124 ± 7 nM [2]. Procurement of 4-(benzyloxy)benzaldehyde enables SAR exploration of semicarbazone, acylhydrazone, and related derivatives with predictable and literature-validated potency ranges, reducing the synthetic uncertainty associated with uncharacterized building blocks.

ALDH1A3-Selective Inhibitor Development for Cancer Stem Cell Research

In oncology research targeting aldehyde dehydrogenase 1A3 (ALDH1A3)—an enzyme overexpressed in multiple cancer types and correlated with poor treatment recovery—4-(benzyloxy)benzaldehyde provides access to a chemically validated scaffold for selective inhibitor development. Benzyloxybenzaldehyde derivatives ABMM-15 and ABMM-16 demonstrate ALDH1A3 IC50 values of 0.23 µM and 1.29 µM, respectively, with no significant cytotoxicity on ALDH-positive A549 or ALDH-negative H1299 cells [1]. Computational docking studies support favorable binding interactions with the ALDH1A3 isoform [2]. Critically, other derivatives within the same scaffold series exhibit cytotoxic profiles (IC50 ~13–14 µM on H1299 cells), enabling researchers to leverage the full SAR space accessible from 4-(benzyloxy)benzaldehyde to optimize potency while minimizing off-target toxicity [3]. This scaffold-based approach has been explicitly identified as 'promising for further drug discovery aimed at exploiting ALDH1A3 for therapeutic intervention' .

Solid-Phase Organic Synthesis Using Polymer-Supported Variant

For combinatorial chemistry and solid-phase synthesis applications, the polymer-supported variant of 4-(benzyloxy)benzaldehyde (CAS 151896-98-9 specifically) provides a resin-bound aldehyde building block suitable for library synthesis. The polymer-supported format enables simplified reaction workup via filtration and facilitates automated synthesis workflows. The para-benzyloxy substitution pattern ensures that the aldehyde functional group remains accessible on the resin for nucleophilic additions, condensations, and reductive aminations. This format is particularly advantageous for generating libraries of benzyloxybenzaldehyde-derived compounds where the benzyl protecting group can be retained through multiple synthetic steps and cleaved only at the final stage via catalytic hydrogenation or acid-mediated debenzylation [1]. The documented solid-state conformation of the free aldehyde (dihedral angle 5.23°, essentially planar) provides a structural reference for understanding molecular presentation on the resin surface [2].

Technical Documentation Hub

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